molecular formula C21H20F3N3O3 B12412269 mGluR2 modulator 1

mGluR2 modulator 1

Cat. No.: B12412269
M. Wt: 419.4 g/mol
InChI Key: QRCUMXUPIXTGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mGluR2 modulator 1 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has shown promise in various scientific research applications, particularly in the fields of neuroscience and pharmacology. mGluR2 is a G-protein-coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system.

Preparation Methods

The synthesis of mGluR2 modulator 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as cyclization, Suzuki coupling, and reduction reactions. The reaction conditions often involve the use of palladium catalysts, organic solvents, and controlled temperatures to achieve high yields and purity of the final product .

Chemical Reactions Analysis

mGluR2 modulator 1 undergoes various chemical reactions, including:

Scientific Research Applications

mGluR2 modulator 1 has a wide range of scientific research applications, including:

Mechanism of Action

mGluR2 modulator 1 exerts its effects by binding to the allosteric site of the mGluR2 receptor, which enhances the receptor’s response to its natural ligand, glutamate. This positive allosteric modulation leads to increased activation of the receptor, resulting in the inhibition of neurotransmitter release and modulation of synaptic transmission. The molecular targets and pathways involved include the inhibition of adenylyl cyclase activity, reduction of cyclic AMP levels, and modulation of downstream signaling pathways .

Properties

Molecular Formula

C21H20F3N3O3

Molecular Weight

419.4 g/mol

IUPAC Name

2-[4-[4-(trifluoromethoxy)phenoxy]butyl]-3,4-dihydropyrazino[1,2-a]benzimidazol-1-one

InChI

InChI=1S/C21H20F3N3O3/c22-21(23,24)30-16-9-7-15(8-10-16)29-14-4-3-11-26-12-13-27-18-6-2-1-5-17(18)25-19(27)20(26)28/h1-2,5-10H,3-4,11-14H2

InChI Key

QRCUMXUPIXTGPF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2C(=O)N1CCCCOC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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